molecular formula C9H7IN2 B13657125 3-Iodo-5-phenyl-1H-pyrazole

3-Iodo-5-phenyl-1H-pyrazole

Cat. No.: B13657125
M. Wt: 270.07 g/mol
InChI Key: NUHACZVRFZLUPW-UHFFFAOYSA-N
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Description

3-Iodo-5-phenyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered ring structures containing two adjacent nitrogen atoms. The presence of an iodine atom at the 3-position and a phenyl group at the 5-position makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-5-phenyl-1H-pyrazole typically involves the cyclocondensation of phenylhydrazine with 1,3-dicarbonyl compounds, followed by iodination. One common method includes the reaction of phenylhydrazine with ethyl acetoacetate to form 5-phenyl-1H-pyrazole, which is then iodinated using iodine or an iodine-containing reagent under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-Iodo-5-phenyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Iodo-5-phenyl-1H-pyrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Iodo-5-phenyl-1H-pyrazole involves its interaction with specific molecular targets. The iodine atom and phenyl group contribute to its binding affinity and specificity. The compound can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. These interactions can lead to various biological effects, including enzyme inhibition and signal transduction modulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Iodo-5-phenyl-1H-pyrazole is unique due to the presence of both an iodine atom and a phenyl group. This combination enhances its reactivity and binding affinity, making it a valuable compound for various applications in chemistry, biology, and medicine .

Properties

Molecular Formula

C9H7IN2

Molecular Weight

270.07 g/mol

IUPAC Name

5-iodo-3-phenyl-1H-pyrazole

InChI

InChI=1S/C9H7IN2/c10-9-6-8(11-12-9)7-4-2-1-3-5-7/h1-6H,(H,11,12)

InChI Key

NUHACZVRFZLUPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=C2)I

Origin of Product

United States

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